

Application Notes: Co-Immunoprecipitation Assay for T145

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Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

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Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions *in vivo*.^{[1][2][3][4]} This method involves enriching a specific protein (the "bait") from a cell lysate using a target-specific antibody that is immobilized on a solid support, such as agarose or magnetic beads.^{[5][6]} If the bait protein is part of a larger complex, its interacting partners (the "prey") will be co-precipitated. Subsequent analysis of the precipitated complex, typically by western blotting or mass spectrometry, can identify novel binding partners and confirm suspected interactions.^{[2][3][6]}

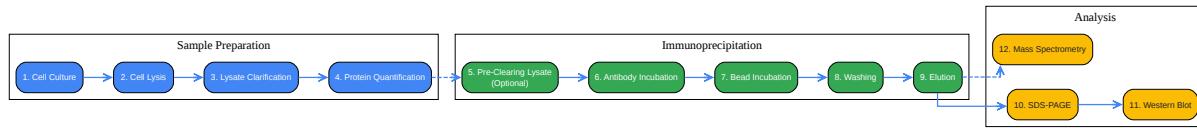
These application notes provide a detailed protocol for performing a co-immunoprecipitation assay for the hypothetical protein **T145**. While the specific function and interaction partners of "**T145**" are not defined here, this protocol offers a robust framework that can be optimized for any protein of interest.

Principle of Co-Immunoprecipitation

The core principle of Co-IP relies on the specific recognition of an antigen (the bait protein) by an antibody.^[1] The antibody is coupled to a solid-phase support, allowing for the isolation of the antibody-antigen complex from the complex mixture of a cell lysate.^{[5][7]} Any proteins that are stably associated with the bait protein will also be captured. The entire complex is then eluted from the support and analyzed.

Experimental Workflow

The general workflow for a Co-IP experiment is depicted below. It involves cell lysis, incubation of the lysate with a specific antibody, precipitation of the immune complex with beads, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.



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Caption: A generalized workflow for a co-immunoprecipitation experiment.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Co-IP experiment to identify interaction partners of **T145**.

Materials and Reagents

Buffers and Solutions

Reagent	Composition	Storage
PBS (Phosphate-Buffered Saline), pH 7.4	137 mM NaCl, 2.7 mM KCl, 10 mM Na ₂ HPO ₄ , 1.8 mM KH ₂ PO ₄	Room Temp
IP Lysis Buffer (Non-denaturing)	50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40	4°C
Protease Inhibitor Cocktail	Commercially available (e.g., cComplete™ Protease Inhibitor Cocktail)	-20°C
Phosphatase Inhibitor Cocktail	Commercially available (e.g., PhosSTOP™)	4°C
Wash Buffer	IP Lysis Buffer or PBS with 0.1% Tween-20	4°C
Elution Buffer (SDS-PAGE)	2X Laemmli Sample Buffer	Room Temp
Elution Buffer (Mass Spectrometry)	0.1 M Glycine-HCl, pH 2.5-3.0	4°C
Neutralization Buffer	1 M Tris-HCl, pH 8.5	4°C

Other Materials

Item
Cell culture reagents
Cell scrapers
Microcentrifuge tubes
Refrigerated microcentrifuge
End-over-end rotator
Pipettes and tips
Protein A/G agarose or magnetic beads
Primary antibody against T145 (bait)
Isotype control antibody (negative control)
Primary antibody against potential interacting protein (prey) for Western blot
Secondary antibodies for Western blot
SDS-PAGE gels and running buffer
Western blot transfer system and membranes
Chemiluminescence detection reagents

Procedure

1. Cell Culture and Treatment

- Culture cells expressing **T145** to approximately 80-90% confluence in appropriate cell culture dishes.
- If applicable, treat cells with any required stimuli (e.g., growth factors, inhibitors) for the desired time to induce the protein interaction of interest.

2. Cell Lysis

- Aspirate the culture medium and wash the cells twice with ice-cold PBS.[\[1\]](#)

- Add ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL for a 10 cm dish).
- Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[3]
- Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA assay).
- Normalize the protein concentration of all samples to ensure equal input for the Co-IP. A typical input is 0.5-1.0 mg of total protein per IP.

4. Pre-clearing the Lysate (Optional but Recommended)

- To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G beads to the normalized lysate.[7][8]
- Incubate on an end-over-end rotator for 1 hour at 4°C.
- Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.
- Carefully transfer the supernatant to a new pre-chilled tube.

5. Immunoprecipitation

- Add the primary antibody against **T145** to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
- For a negative control, add an equal amount of an isotype control IgG to a separate tube of lysate.[8]

- Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.

6. Formation of Immune Complex

- Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
- Incubate on an end-over-end rotator for 1-2 hours at 4°C.

7. Washing

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully aspirate and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the wash step 3-5 times to remove non-specifically bound proteins.^{[7][8]} With each wash, the stringency can be adjusted by modifying the salt or detergent concentration in the wash buffer to minimize non-specific interactions.

8. Elution

- After the final wash, carefully remove all supernatant.
- For Western Blot Analysis:
 - Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.
 - Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
- For Mass Spectrometry Analysis:
 - Elute the proteins by adding an acidic elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0) and incubating for 5-10 minutes at room temperature.

- Pellet the beads and immediately transfer the supernatant to a new tube containing neutralization buffer to restore the pH.

9. Analysis

- Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with primary antibodies against **T145** (to confirm successful immunoprecipitation) and the suspected interacting protein(s).
 - Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
- Mass Spectrometry:
 - Prepare the eluted sample according to the specific requirements of the mass spectrometry facility for protein identification.

Data Presentation and Interpretation

Quantitative data from Co-IP experiments, particularly when comparing different conditions, should be summarized in a clear and structured manner.

Table 1: Experimental Setup for **T145** Co-Immunoprecipitation

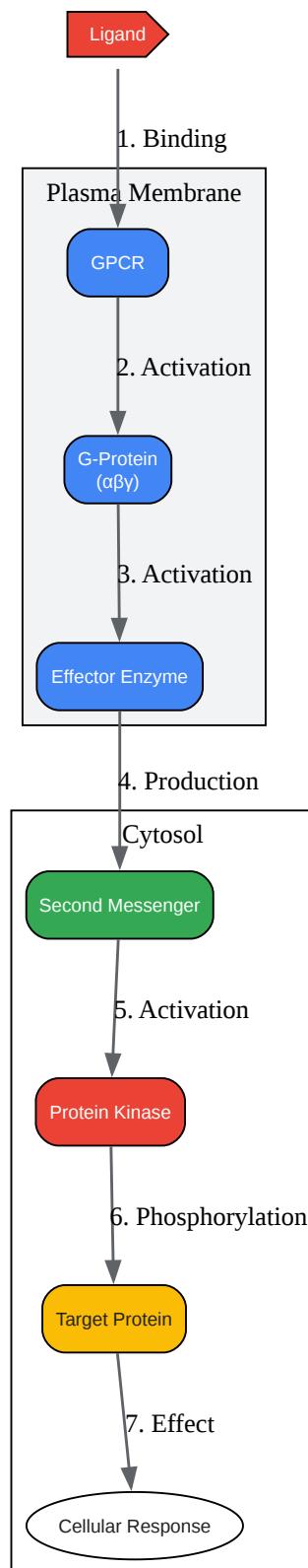
Sample	Cell Lysate	Antibody	Bead Type	Purpose
Input	20-40 µg	None	None	To show the presence of bait and prey proteins in the lysate.
Negative Control (IgG)	0.5-1.0 mg	Isotype Control IgG	Protein A/G	To control for non-specific binding to the antibody and beads.[2]
Experimental (Anti-T145)	0.5-1.0 mg	Anti-T145 Antibody	Protein A/G	To immunoprecipitate T145 and its interacting partners.

Table 2: Expected Western Blot Results

Sample	Blot: Anti-T145	Blot: Anti-Prey Protein	Interpretation
Input	Band Present	Band Present	Both proteins are expressed in the cells.
Negative Control (IgG)	No Band	No Band	No significant non-specific binding.
Experimental (Anti-T145)	Band Present	Band Present	T145 and the prey protein interact.
Experimental (Anti-T145)	Band Present	No Band	T145 and the prey protein do not interact under these conditions.

Signaling Pathway Diagram

If **T145** were known to be part of a signaling pathway, a diagram would be used to illustrate its position and interactions. For instance, if **T145** were a scaffold protein in a kinase cascade, the diagram would show its relationship with upstream and downstream components. As the specific pathway for **T145** is unknown, a generic G-protein coupled receptor (GPCR) signaling pathway is provided below as an example of how such a diagram would be constructed.



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Caption: An example of a G-protein coupled receptor signaling pathway.

Optimization and Troubleshooting

The success of a Co-IP experiment is highly dependent on several factors that may require optimization.[\[5\]](#)[\[9\]](#)

- Antibody Selection: The choice of a high-quality antibody specific for the bait protein is critical.[\[5\]](#)[\[6\]](#) The antibody should be validated for IP applications and recognize a native epitope of the target protein.
- Lysis Buffer Composition: The stringency of the lysis buffer (i.e., the concentration of salt and detergent) must be optimized to maintain the protein-protein interaction of interest while minimizing non-specific binding.
- Wash Conditions: The number and stringency of the wash steps are crucial for reducing background.[\[8\]](#)
- Controls: Appropriate controls, including an isotype control and a bead-only control, are essential for interpreting the results correctly.[\[6\]](#)

By following this detailed protocol and considering the key optimization parameters, researchers can effectively utilize co-immunoprecipitation to investigate the interaction partners of **T145** or any other protein of interest, thereby gaining valuable insights into cellular function and disease mechanisms.

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